Uridine-5'-diphosphate disodium salt
Uridine-5'-diphosphate disodium salt
UDP is a uridine 5'-phosphate and a pyrimidine ribonucleoside 5'-diphosphate. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of an UDP(3-).
Uridine 5'-diphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Sdccgsbi-0051172.P002 is a natural product found in Helianthus tuberosus, Homo sapiens, and other organisms with data available.
A uracil nucleotide containing a pyrophosphate group esterified to C5 of the sugar moiety.
Uridine 5'-diphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Sdccgsbi-0051172.P002 is a natural product found in Helianthus tuberosus, Homo sapiens, and other organisms with data available.
A uracil nucleotide containing a pyrophosphate group esterified to C5 of the sugar moiety.
Brand Name:
Vulcanchem
CAS No.:
27821-45-0
VCID:
VC0004636
InChI:
InChI=1S/C9H14N2O12P2.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2
SMILES:
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+]
Molecular Formula:
C9H12N2Na2O12P2
Molecular Weight:
448.12 g/mol
Uridine-5'-diphosphate disodium salt
CAS No.: 27821-45-0
Cat. No.: VC0004636
Molecular Formula: C9H12N2Na2O12P2
Molecular Weight: 448.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | UDP is a uridine 5'-phosphate and a pyrimidine ribonucleoside 5'-diphosphate. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of an UDP(3-). Uridine 5'-diphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Sdccgsbi-0051172.P002 is a natural product found in Helianthus tuberosus, Homo sapiens, and other organisms with data available. A uracil nucleotide containing a pyrophosphate group esterified to C5 of the sugar moiety. |
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CAS No. | 27821-45-0 |
Molecular Formula | C9H12N2Na2O12P2 |
Molecular Weight | 448.12 g/mol |
IUPAC Name | disodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
Standard InChI | InChI=1S/C9H14N2O12P2.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2 |
Standard InChI Key | ZQKVPFKBNNAXCE-UHFFFAOYSA-L |
Isomeric SMILES | C1=CN(C(=O)NC1=O)[C@H]2C(C([C@H](O2)COP(=O)(O)OP(=O)([O-])[O-])O)O.[Na+].[Na+] |
SMILES | C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] |
Canonical SMILES | C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] |
Appearance | Assay:≥95%A crystalline solid |
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